2,5-DI(4-Formylphenyl)thiophene
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Description
Scientific Research Applications
Synthesis and Material Applications
Thiophene derivatives, including structures similar to 2,5-DI(4-Formylphenyl)thiophene, play a crucial role in organic materials due to their unique electronic properties. Their applications extend to organic semiconductors, field-effect transistors, solar cells, and light-emitting diodes. The synthesis and modification of thiophene derivatives have been a subject of considerable study, aiming to enhance their efficiency and versatility for use in next-generation materials in photonics and electronics. The review by Xuan (2020) emphasizes recent achievements in the synthesis of thiophene derivatives, highlighting the development of novel synthetic approaches and the employment of diverse catalysts for these transformations (Xuan, 2020).
Environmental and Biological Insights
Thiophene derivatives are also noted for their presence in petroleum and fossil fuels, where they comprise a significant portion of organosulfur compounds. Studies on their biodegradation, toxicity, and the environmental fate offer insights into managing and mitigating their impact. Kropp and Fedorak (1998) discuss the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, shedding light on the environmental considerations surrounding these compounds (Kropp & Fedorak, 1998).
Medicinal Chemistry Applications
In medicinal chemistry, thiophene scaffolds are recognized for their potential in developing central nervous system (CNS) agents. Their versatility allows for the exploration of novel derivatives with significant pharmacological potential, including anticonvulsant, acetylcholinesterase inhibitor, and CNS depressant activities. Deep et al. (2016) review the central nervous system potential of thiophene, indicating the importance of thiophene scaffold as prospective CNS agents (Deep et al., 2016).
properties
IUPAC Name |
4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIIBWJNVKTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698184 |
Source
|
Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-DI(4-Formylphenyl)thiophene | |
CAS RN |
193903-62-7 |
Source
|
Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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